molecular formula C5H8O4 B3056067 4-Methoxy-3-oxobutanoic acid CAS No. 68665-45-2

4-Methoxy-3-oxobutanoic acid

Número de catálogo: B3056067
Número CAS: 68665-45-2
Peso molecular: 132.11 g/mol
Clave InChI: IKGGFUSHTLTYIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-3-oxobutanoic acid (CAS: 1197231-80-3) is a β-keto acid derivative characterized by a methoxy group at the C4 position and a ketone at C2. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.12 g/mol. This compound has been utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and esters. Its synthesis often involves esterification or hydrolysis of derivatives like methyl 4-methoxy-3-oxobutanoate (CAS: 68665-45-2), which remains accessible .

Propiedades

Número CAS

68665-45-2

Fórmula molecular

C5H8O4

Peso molecular

132.11 g/mol

Nombre IUPAC

4-methoxy-3-oxobutanoic acid

InChI

InChI=1S/C5H8O4/c1-9-3-4(6)2-5(7)8/h2-3H2,1H3,(H,7,8)

Clave InChI

IKGGFUSHTLTYIT-UHFFFAOYSA-N

SMILES

COCC(=O)CC(=O)O

SMILES canónico

COCC(=O)CC(=O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ester Derivatives

Methyl 4-Methoxy-3-oxobutanoate (CAS: 68665-45-2)
  • Structure: Methyl ester of 4-methoxy-3-oxobutanoic acid.
  • Key Differences :
    • Higher volatility and lower polarity compared to the parent acid, facilitating purification via distillation.
    • Used as a building block in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic additions .
  • Synthesis: Produced via acid-catalyzed esterification of 4-methoxy-3-oxobutanoic acid, achieving yields >90% under optimized conditions .
Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS: 10495-09-7)
  • Structure : Contains two ethoxy groups at C4 and a ketone at C3.
  • Key Differences: Enhanced stability due to steric protection of the ketone group by ethoxy substituents. Used in Claisen condensations to form γ-diketones, unlike 4-methoxy-3-oxobutanoic acid, which undergoes decarboxylation under similar conditions .

Substituted Phenyl Derivatives

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic Acid (CAS: 39496-87-2)
  • Structure : Aryl-substituted derivative with a chloro-methoxyphenyl group at C4.
  • Key Differences: The aromatic ring introduces π-π stacking interactions, increasing melting point (>200°C vs. ~120°C for 4-methoxy-3-oxobutanoic acid). Applications in medicinal chemistry as a precursor for anti-inflammatory agents .
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic Acid (CAS: 1283572-13-3)
  • Structure : Bromine and methyl substituents enhance steric bulk.
  • Key Differences: Bromine improves electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions. Lower solubility in polar solvents compared to non-halogenated analogs .

Cyclic and Branched Analogs

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS: 1340349-50-9)
  • Structure : Cyclobutane ring fused with the β-keto acid moiety.
  • Key Differences :
    • Restricted conformation due to the cyclobutane ring, reducing rotational freedom and altering reactivity in ring-opening reactions.
    • Higher thermal stability (decomposition at 250°C vs. 180°C for linear analogs) .
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic Acid (CAS: 143731-19-5)
  • Structure : Branched alkyl groups at C2 and C3.
  • Key Differences: Steric hindrance from methyl groups slows enolization, making it less reactive in keto-enol tautomerism compared to 4-methoxy-3-oxobutanoic acid. Used in asymmetric synthesis of chiral alcohols .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Methoxy-3-oxobutanoic acid 1197231-80-3 C₅H₈O₄ 132.12 ~120 (dec.) Organic synthesis
Methyl 4-methoxy-3-oxobutanoate 68665-45-2 C₆H₁₀O₄ 146.14 <25 (liquid) Pharmaceutical intermediates
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid 39496-87-2 C₁₁H₁₁ClO₄ 242.65 >200 Anti-inflammatory agents
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1340349-50-9 C₁₂H₁₂O₄ 220.22 230–235 Chiral catalyst synthesis

Table 2: Reactivity Comparison

Compound Reactivity in Nucleophilic Additions Stability to Decarboxylation Preferred Solvents
4-Methoxy-3-oxobutanoic acid Moderate Low (decarboxylates at 80°C) Polar aprotic (DMF, DMSO)
Methyl 4-methoxy-3-oxobutanoate High High THF, Dichloromethane
Ethyl 4,4-diethoxy-3-oxobutanoate Low (steric hindrance) Moderate Ethanol, Toluene

Critical Analysis of Research Findings

  • Synthetic Accessibility: Ester derivatives (e.g., methyl 4-methoxy-3-oxobutanoate) are more synthetically tractable than the parent acid, which faces discontinuation challenges .
  • Safety Profiles: Substituted phenyl derivatives require stringent safety protocols (e.g., P201, P202) due to halogenated byproducts, unlike non-halogenated analogs .
  • Structural Influence on Reactivity : Cyclic and branched analogs exhibit reduced reactivity in tautomerism but offer enhanced thermal stability, broadening their utility in high-temperature reactions .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-3-oxobutanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer: A common approach involves Michael-type addition reactions , where thioglycolic acid reacts with α,β-unsaturated carbonyl precursors under controlled conditions (e.g., anhydrous solvents, room temperature, and catalytic bases) . For derivatives like 4-aryl-4-oxobutanoic acids, Friedel-Crafts acylation using maleic anhydride and aromatic substrates is effective . Yield optimization requires adjusting solvent polarity (e.g., dichloromethane), temperature (20–40°C), and stoichiometric ratios of reagents. Purification via flash chromatography (using silica gel and gradient elution) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-Methoxy-3-oxobutanoic acid?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H/¹³C NMR identifies the methoxy group (δ ~3.3–3.5 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the ketone/acid functionalities .
  • 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations, critical for confirming stereochemistry .
  • X-Ray Crystallography:
    The SHELX software suite (e.g., SHELXL for refinement) resolves crystal structures, particularly for assessing bond angles and intermolecular interactions in solid-state studies .
  • Mass Spectrometry (HRMS):
    High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic products .

Q. How can researchers assess the purity of 4-Methoxy-3-oxobutanoic acid derivatives?

  • Methodological Answer:
  • HPLC/GC: Reverse-phase HPLC with UV detection (λ = 210–280 nm) or GC-MS with polar columns (e.g., DB-5) quantifies impurities .
  • Melting Point Analysis: Sharp melting ranges (±1°C) indicate purity, though this is less reliable for hygroscopic compounds.
  • Elemental Analysis: Matches experimental vs. theoretical C/H/O ratios to confirm stoichiometric integrity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 4-Methoxy-3-oxobutanoic acid derivatives be resolved?

  • Methodological Answer:
  • Comparative Bioassays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Purity Reassessment: Impurities (e.g., unreacted starting materials) may skew results; re-analyze compounds via HPLC/NMR .
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to biological targets, cross-referencing with experimental IC₅₀ values .

Q. What strategies address stereochemical challenges in synthesizing chiral 4-Methoxy-3-oxobutanoic acid derivatives?

  • Methodological Answer:
  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity during ketone functionalization .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Dynamic Kinetic Resolution: Combine racemization and selective crystallization to favor desired stereoisomers .

Q. What mechanistic insights explain the reactivity of 4-Methoxy-3-oxobutanoic acid in nucleophilic reactions?

  • Methodological Answer:
  • DFT Calculations: Gaussian or ORCA software models transition states, revealing how the methoxy group stabilizes intermediates via resonance .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In Situ IR Spectroscopy: Monitors carbonyl stretching frequencies (ν ~1700 cm⁻¹) to track ketone activation during reactions .

Q. How can computational tools predict the physicochemical properties of 4-Methoxy-3-oxobutanoic acid?

  • Methodological Answer:
  • Quantitative Structure-Property Relationships (QSPR): Train models on datasets (e.g., PubChem) to predict logP, solubility, and pKa .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER software evaluates conformational stability in aqueous vs. lipid environments .
  • ADMET Prediction: SwissADME or pkCSM platforms forecast absorption/distribution profiles for drug development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.